
m-Trifluoromethoxybenzophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenyl(3-(trifluoromethoxy)phenyl)methanone is an organic compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method is the chlorination/fluorination sequence, where trichloromethyl aryl ethers are produced without isolation and then converted in situ into the final trifluoromethyl aryl ethers . This method ensures high yield and purity of the desired product.
Industrial Production Methods: Industrial production of this compound often employs advanced fluorination techniques to ensure the efficient incorporation of the trifluoromethoxy group. The use of specialized reagents and catalysts is crucial to achieve the desired chemical transformation on a large scale .
Análisis De Reacciones Químicas
Types of Reactions: Phenyl(3-(trifluoromethoxy)phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group into alcohols.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols are often employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include trifluoromethoxy-substituted alcohols, ketones, and various substituted aromatic compounds .
Aplicaciones Científicas De Investigación
Phenyl(3-(trifluoromethoxy)phenyl)methanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the development of agrochemicals and materials science.
Mecanismo De Acción
The mechanism of action of Phenyl(3-(trifluoromethoxy)phenyl)methanone involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s stability and lipophilicity, allowing it to interact effectively with biological membranes and enzymes. This interaction can modulate various biochemical pathways, leading to the observed biological effects .
Comparación Con Compuestos Similares
- Phenyl(4-(trifluoromethoxy)phenyl)methanone
- Phenyl(2-(trifluoromethoxy)phenyl)methanone
- Phenyl(3-(trifluoromethyl)phenyl)methanone
Comparison: Phenyl(3-(trifluoromethoxy)phenyl)methanone is unique due to the position of the trifluoromethoxy group on the aromatic ring. This positioning influences its chemical reactivity and biological activity. Compared to its analogs, this compound exhibits distinct properties that make it suitable for specific applications in pharmaceuticals and agrochemicals .
Propiedades
Fórmula molecular |
C14H9F3O2 |
|---|---|
Peso molecular |
266.21 g/mol |
Nombre IUPAC |
phenyl-[3-(trifluoromethoxy)phenyl]methanone |
InChI |
InChI=1S/C14H9F3O2/c15-14(16,17)19-12-8-4-7-11(9-12)13(18)10-5-2-1-3-6-10/h1-9H |
Clave InChI |
PXISKNBVIQYDFK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)OC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


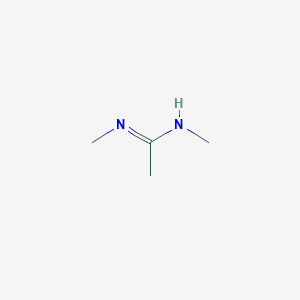
![{4-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid](/img/structure/B14140422.png)


![4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B14140445.png)

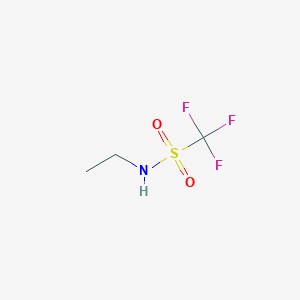
![4-({(2E)-3-[3-chloro-5-methoxy-4-(propan-2-yloxy)phenyl]-2-cyanoprop-2-enoyl}amino)benzoic acid](/img/structure/B14140462.png)
![2-[(2-hydroxyphenyl)carbonyl]-N-phenylhydrazinecarboxamide](/img/structure/B14140464.png)
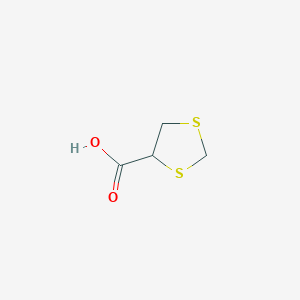
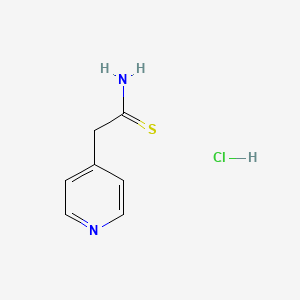
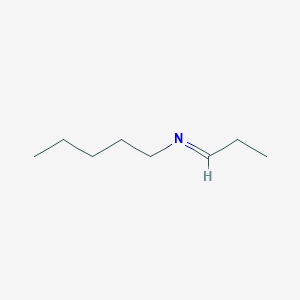
![N-[(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-N-(4-fluorophenyl)methanesulfonamide](/img/structure/B14140491.png)
![N-(2-chlorophenyl)-2-[3-(2-methylpropyl)-4-oxospiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-2-yl]sulfanylacetamide](/img/structure/B14140495.png)
